REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9]C(OC)=O)=[CH:4][C:3]=1[NH:14][C:15](=[O:19])[O:16][CH2:17][CH3:18].C(=O)([O-])[O-].[K+].[K+]>O>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([OH:9])=[CH:4][C:3]=1[NH:14][C:15](=[O:19])[O:16][CH2:17][CH3:18] |f:1.2.3|
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Name
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ethyl N-(2-fluoro-4-chloro-5-methoxycarbonyloxyphenyl)carbamate
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Quantity
|
45.2 g
|
Type
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reactant
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)OC(=O)OC)NC(OCC)=O
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Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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while heating
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Type
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TEMPERATURE
|
Details
|
under refluxing
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Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
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Details
|
by adding 1N hydrochloric acid (300 ml)
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml×3 times)
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Type
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WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from chloroformhexane
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C(=C1)Cl)O)NC(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |